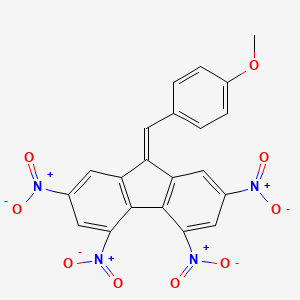

9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene

Description

9-(4-Methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a nitro-substituted fluorene derivative characterized by a 4-methoxybenzylidene group at the 9-position and four nitro (-NO₂) groups at the 2, 4, 5, and 7 positions of the fluorene core. The methoxy (-OCH₃) substituent on the benzylidene moiety introduces electron-donating properties, which may influence conjugation and stability.

Properties

IUPAC Name |

9-[(4-methoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N4O9/c1-34-14-4-2-11(3-5-14)6-15-16-7-12(22(26)27)9-18(24(30)31)20(16)21-17(15)8-13(23(28)29)10-19(21)25(32)33/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXSUVHJNGTHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-(4-Methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene is C21H12N4O9, with a molecular weight of approximately 464.34 g/mol. The compound features multiple nitro groups which contribute to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitro groups are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can induce oxidative stress and apoptosis in cancer cells. This mechanism has been observed in studies assessing the compound's cytotoxicity against various cancer cell lines.

Biological Activity and Research Findings

Recent studies have highlighted the following biological activities associated with 9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231). The compound's mechanism involves the induction of apoptosis through caspase activation pathways .

- Antimicrobial Properties : In vitro studies have shown that derivatives of this compound possess antimicrobial activity against multidrug-resistant bacterial strains. The zones of inhibition measured against various pathogens suggest its potential as an antimicrobial agent .

Summary of Biological Activities

| Activity Type | Cell Lines/Organisms Tested | Observed Effects |

|---|---|---|

| Anticancer | A549, MDA-MB-231 | Induction of apoptosis via caspase activation |

| Antimicrobial | Various bacteria | Significant zones of inhibition against resistant strains |

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of 9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene on A549 cells. Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated higher activity compared to standard antibiotics like vancomycin and gentamicin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects in Tetranitrofluorene Derivatives

The benzylidene substituent significantly alters electronic and steric properties. Key analogs include:

Notes:

- The methoxy analog (target compound) likely has a molecular weight near 464.31 g/mol (estimated by replacing F in the fluoro analog with OCH₃).

Comparison with Methoxybenzylidene Derivatives in Other Scaffolds

Methoxybenzylidene moieties are common in UV filters but differ in core structures:

Example 1 : Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxo-imidazolidine-1,3-diyl)diacetate (3b )

- Core : Imidazolidine-dione (hydantoin)

- Properties : SPF₃.07 (UVB filter), good solubility, and photostability .

- Key Difference : The fluorene core in the target compound introduces rigidity and nitro groups, which may reduce solubility but increase thermal stability.

Example 2 : (5Z)-5-(4-Methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (9d )

- Core: Thiazolidinone

- Properties: Non-cytotoxic up to 50 µM; synthesized via condensation .

- Key Difference : The tetranitrofluorene’s nitro groups likely confer higher density and reactivity compared to sulfur-containing heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.